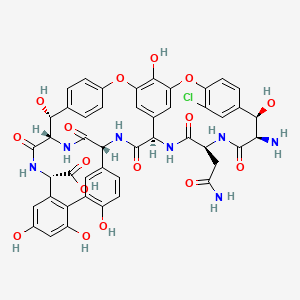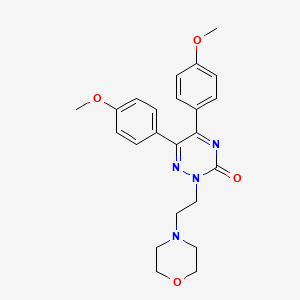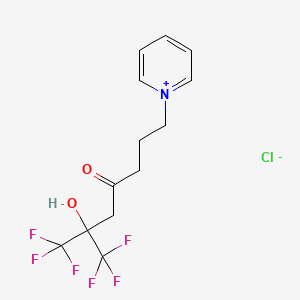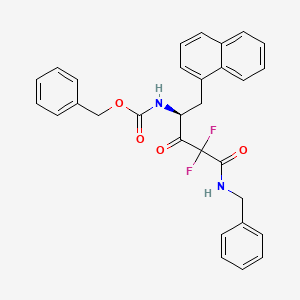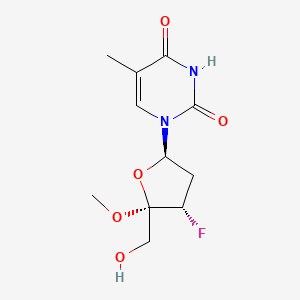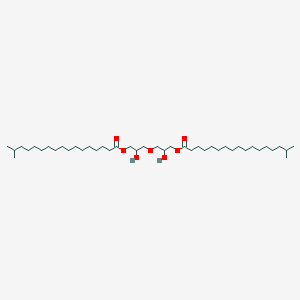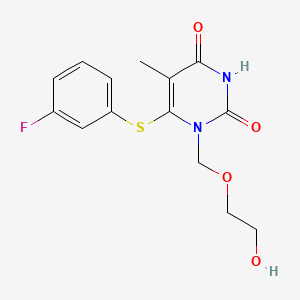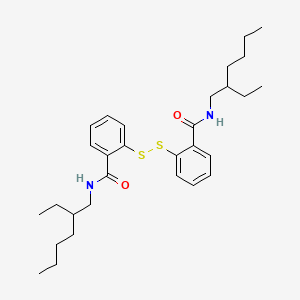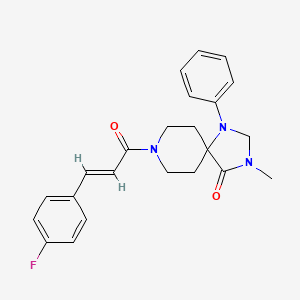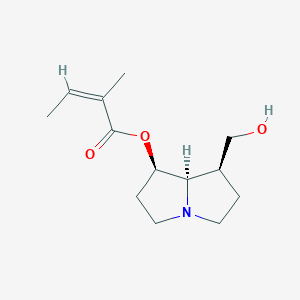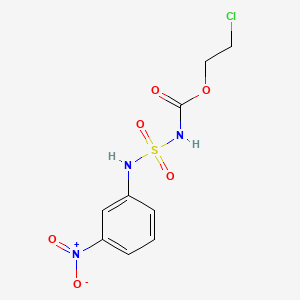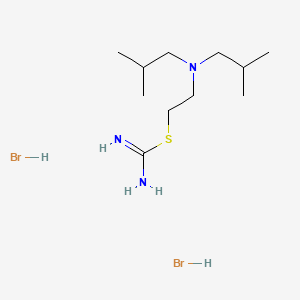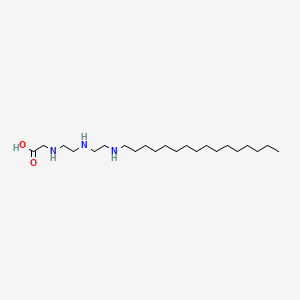
Hexadecylaminoethylaminoethylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecylaminoethylaminoethylglycine is a chemical compound with the molecular formula C22H47N3O2. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic hexadecyl chain and a hydrophilic glycine moiety, making it amphiphilic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecylaminoethylaminoethylglycine can be synthesized through a multi-step process involving the reaction of hexadecylamine with ethylenediamine, followed by the introduction of a glycine moiety. The reaction typically involves:
Step 1: Reaction of hexadecylamine with ethylenediamine in the presence of a suitable solvent like ethanol.
Step 2: Introduction of glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes:
Mixing: Combining hexadecylamine and ethylenediamine in a solvent.
Heating: Maintaining the reaction mixture at an elevated temperature to facilitate the reaction.
Coupling: Adding glycine and a coupling reagent to complete the synthesis.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecylaminoethylaminoethylglycine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
Hexadecylaminoethylaminoethylglycine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mécanisme D'action
The mechanism of action of hexadecylaminoethylaminoethylglycine involves its ability to interact with both hydrophobic and hydrophilic molecules. This amphiphilic nature allows it to:
Form Micelles: Aggregating in aqueous solutions to form micelles, which can encapsulate hydrophobic molecules.
Stabilize Proteins: Interacting with protein surfaces to stabilize their structure and function.
Enhance Solubility: Increasing the solubility of hydrophobic drugs in aqueous solutions, facilitating their delivery and absorption.
Comparaison Avec Des Composés Similaires
Hexadecylaminoethylaminoethylglycine can be compared with other similar amphiphilic compounds:
Cetyltrimethylammonium Bromide (CTAB): Another surfactant with a similar hydrophobic chain but different head group.
Sodium Dodecyl Sulfate (SDS): A widely used surfactant with a shorter hydrophobic chain and a sulfate head group.
Triton X-100: A non-ionic surfactant with a polyethylene oxide chain.
Uniqueness
This compound is unique due to its specific combination of a long hydrophobic chain and a glycine moiety, which provides distinct properties in terms of solubility, stability, and interaction with biological molecules.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and properties make it valuable in scientific research, industrial applications, and potential medical uses. Understanding its preparation, reactions, and mechanism of action can further enhance its utility and development in new areas.
Propriétés
Numéro CAS |
122769-94-2 |
|---|---|
Formule moléculaire |
C22H47N3O2 |
Poids moléculaire |
385.6 g/mol |
Nom IUPAC |
2-[2-[2-(hexadecylamino)ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C22H47N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-17-18-24-19-20-25-21-22(26)27/h23-25H,2-21H2,1H3,(H,26,27) |
Clé InChI |
ACGWDKQZTFRUKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNCCNCCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


